5,5-Dimethyl-1-pyrroline N-oxide
Overview
Description
5,5-Dimethyl-1-pyrroline N-oxide (DMPO) is a nitrone-based spin trap compound widely used in the field of chemistry and biology for the detection and identification of free radicals. It is particularly known for its ability to form stable adducts with short-lived radicals, making it a valuable tool in electron paramagnetic resonance (EPR) spectroscopy .
Mechanism of Action
Target of Action
The primary target of DMPO is free radicals . Free radicals are atoms, molecules, or ions with unpaired electrons, which makes them highly reactive. DMPO is used as a spin trapping reagent to detect these free radicals in electron paramagnetic resonance (EPR) based reactions .
Mode of Action
DMPO acts as a spin trap , which means it can react with free radicals to form a more stable product . This product, known as a spin adduct, is less reactive and has a longer lifetime than the original free radical, making it easier to detect and analyze .
Biochemical Pathways
DMPO is used to study the formation of hydroxyl and superoxide radicals . These radicals are involved in various biochemical pathways and can affect many biological processes. For example, they play a role in oxidative stress, a condition that occurs when there is an imbalance between the production of free radicals and the body’s ability to counteract their harmful effects .
Pharmacokinetics
As a spin trap, dmpo is expected to rapidly react with free radicals upon administration and form stable spin adducts .
Result of Action
The interaction of DMPO with free radicals results in the formation of spin adducts . These adducts can then be detected and analyzed using EPR, providing valuable information about the presence and nature of free radicals in the system . In addition, DMPO has been shown to decrease DNA damage by NiCl2 when incubated with lymphocytes .
Action Environment
The action of DMPO can be influenced by environmental factors. For example, the formation of DMPO-OH radicals was observed when an aqueous solution of DMPO was heated at 70°C for 30 minutes . This formation was suppressed under an argon atmosphere and when water was replaced with ultra-pure water .
Biochemical Analysis
Biochemical Properties
5,5-Dimethyl-1-pyrroline N-oxide is a commonly used spin trap that reacts with oxygen, nitrogen, sulfur, and carbon-centered radicals . This allows their characterization when used in association with electron spin resonance and immuno-spin trapping . DMPO is water-soluble, rapidly penetrates lipid bilayers, has low toxicity, and can be used in vitro and in vivo .
Cellular Effects
This compound has been shown to have effects on various types of cells and cellular processes. For instance, incubation of lymphocytes with DMPO decreased DNA damage by NiCl2 . In another study, DMPO was found to have anti-inflammatory activity in RAW 264.7 macrophages .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with free radicals. DMPO reacts with free radicals to form stable adducts that can be further studied . This allows for the detection and analysis of free radicals in biological systems .
Temporal Effects in Laboratory Settings
When an aqueous solution of this compound was heated at 70˚C for 30 min, formation of DMPO-OH was observed . This DMPO-OH radical formation was suppressed under an argon atmosphere . When water was replaced with ultra-pure water for ICP-MS experiments, DMPO-OH radical formation was also diminished .
Dosage Effects in Animal Models
In animal models, DMPO has been shown to have an analgesic effect on formalin-induced hyperalgesia in rats
Transport and Distribution
This compound is water-soluble and rapidly penetrates lipid bilayers This suggests that it can be easily transported and distributed within cells and tissues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-1-pyrroline N-oxide typically involves the oxidation of 5,5-dimethyl-1-pyrroline. One common method is the reaction of 5,5-dimethyl-1-pyrroline with hydrogen peroxide in the presence of a catalyst such as sodium tungstate. The reaction is carried out under controlled conditions to ensure the formation of the desired nitrone compound .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale oxidation processes using similar reagents and catalysts. The reaction conditions are optimized to maximize yield and purity, and the product is typically purified through crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-1-pyrroline N-oxide undergoes various chemical reactions, primarily involving radical species. Some of the key reactions include:
Oxidation: This compound can react with reactive oxygen species (ROS) such as hydroxyl radicals to form stable adducts.
Reduction: It can also undergo reduction reactions, although these are less common compared to oxidation.
Substitution: In certain conditions, substitution reactions may occur, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen peroxide and other ROS.
Reduction: Reducing agents such as sodium borohydride may be used.
Substitution: Various nucleophiles can be employed depending on the desired product.
Major Products
The major products formed from these reactions are typically stable radical adducts, which can be detected and analyzed using EPR spectroscopy .
Scientific Research Applications
5,5-Dimethyl-1-pyrroline N-oxide has a wide range of applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
N-tert-butylmethanimine N-oxide: Another nitrone-based spin trap with similar applications.
N-methyl benzohydroxamic acid: Used for spin trapping of specific radicals.
Uniqueness
5,5-Dimethyl-1-pyrroline N-oxide is unique due to its high stability and specificity for trapping hydroxyl radicals. Its ability to form stable adducts makes it particularly valuable in EPR spectroscopy, distinguishing it from other spin traps .
Properties
IUPAC Name |
2,2-dimethyl-1-oxido-3,4-dihydropyrrol-1-ium | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO/c1-6(2)4-3-5-7(6)8/h5H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCUVETGKTILCLC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC=[N+]1[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30186826 | |
Record name | DMPO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30186826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
White solid; Highly hygroscopic; [Merck Index] Light yellow, hygroscopic solidified mass or fragments; mp = 25-29 deg C; [Sigma-Aldrich MSDS] | |
Record name | 5,5-Dimethyl-1-pyrroline-1-oxide | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/11241 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
3317-61-1 | |
Record name | 5,5-Dimethyl-1-pyrroline N-oxide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3317-61-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | DMPO | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30186826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3,4-dihydro-2,2-dimethyl-2H-pyrrole 1-oxide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.020.011 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 5,5-DIMETHYL-1-PYRROLINE-1-OXIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7170JZ1QF3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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